

Application Notes and Protocols: CRA-026440 Hydrochloride Treatment in HCT116 Cells

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Compound of Interest

Compound Name: CRA-026440 hydrochloride

Cat. No.: B10855135

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Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor and anti-angiogenic properties.[1][2] As a hydroxamic acid-based inhibitor, it targets multiple HDAC isoenzymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, with K_i values in the low nanomolar range.[1][2][3] This inhibition leads to the accumulation of acetylated histones and other proteins, such as tubulin, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[3][4]

The human colorectal carcinoma cell line, HCT116, is a widely utilized model in cancer research. These cells exhibit an epithelial morphology and are characterized by a mutation in the KRAS proto-oncogene. Studies have shown that **CRA-026440 hydrochloride** effectively inhibits the growth of HCT116 cells, with a reported GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 0.32 μM . [3] This document provides detailed protocols for evaluating the effects of **CRA-026440 hydrochloride** on HCT116 cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Inhibitory Activity of **CRA-026440 Hydrochloride** against HDAC Isoenzymes

HDAC Isoenzyme	K _i (nM)
HDAC1	4
HDAC2	14
HDAC3	11
HDAC6	15
HDAC8	7
HDAC10	20

Data represents the inhibitory constants (K_i) of **CRA-026440 hydrochloride** against various recombinant HDAC isoenzymes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Anti-proliferative Activity of **CRA-026440 Hydrochloride** in HCT116 Cells

Treatment Group	Concentration (μM)	Cell Viability (%) (Mean ± SD)
Vehicle Control (0.1% DMSO)	0	100 ± 4.5
CRA-026440 hydrochloride	0.1	78 ± 3.2
CRA-026440 hydrochloride	0.32	51 ± 2.8
CRA-026440 hydrochloride	1.0	25 ± 1.9
CRA-026440 hydrochloride	3.0	8 ± 1.1

Hypothetical data representing the effect of a 72-hour treatment of **CRA-026440 hydrochloride** on the viability of HCT116 cells, as determined by an MTS assay.

Table 3: Apoptosis Induction by **CRA-026440 Hydrochloride** in HCT116 Cells

Treatment Group	Concentration (μM)	Apoptotic Cells (%) (Mean ± SD)
Vehicle Control (0.1% DMSO)	0	4.2 ± 1.1
CRA-026440 hydrochloride	0.5	15.8 ± 2.3
CRA-026440 hydrochloride	1.0	35.1 ± 3.5
CRA-026440 hydrochloride	2.0	62.4 ± 4.1

Hypothetical data representing the percentage of apoptotic HCT116 cells after 48 hours of treatment with **CRA-026440 hydrochloride**, as measured by Annexin V-FITC/Propidium Iodide staining and flow cytometry.

Table 4: Cell Cycle Analysis of HCT116 Cells Treated with **CRA-026440 Hydrochloride**

Treatment Group	Concentration (μM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control (0.1% DMSO)	0	45.2 ± 2.1	35.8 ± 1.8	19.0 ± 1.5
CRA-026440 hydrochloride	0.5	68.5 ± 3.3	20.1 ± 2.5	11.4 ± 1.9
CRA-026440 hydrochloride	1.0	75.1 ± 2.9	15.3 ± 1.7	9.6 ± 1.2

Hypothetical data showing the cell cycle distribution of HCT116 cells after 24 hours of treatment with **CRA-026440 hydrochloride**, as determined by propidium iodide staining and flow cytometry.

Experimental Protocols

Cell Culture and Maintenance

- Cell Line: HCT116 (human colorectal carcinoma).

- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTS Assay)

- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
- Compound Preparation: Prepare a stock solution of **CRA-026440 hydrochloride** in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
- Treatment: Remove the overnight culture medium and add 100 µL of fresh medium containing various concentrations of **CRA-026440 hydrochloride** or vehicle control (0.1% DMSO) to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

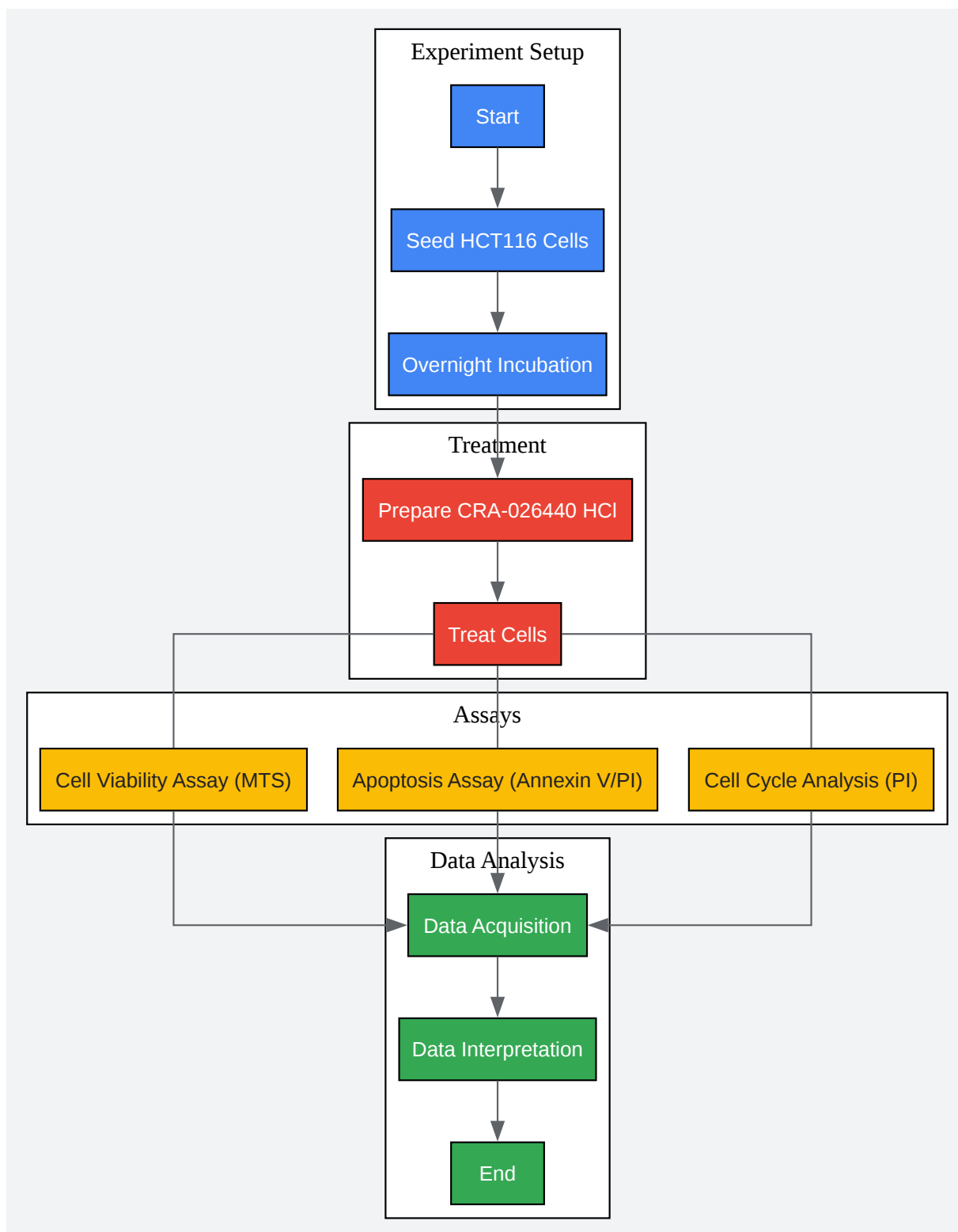
- Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate at a density of 2×10^5 cells per well. After overnight attachment, treat the cells with **CRA-026440 hydrochloride** or vehicle control for 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

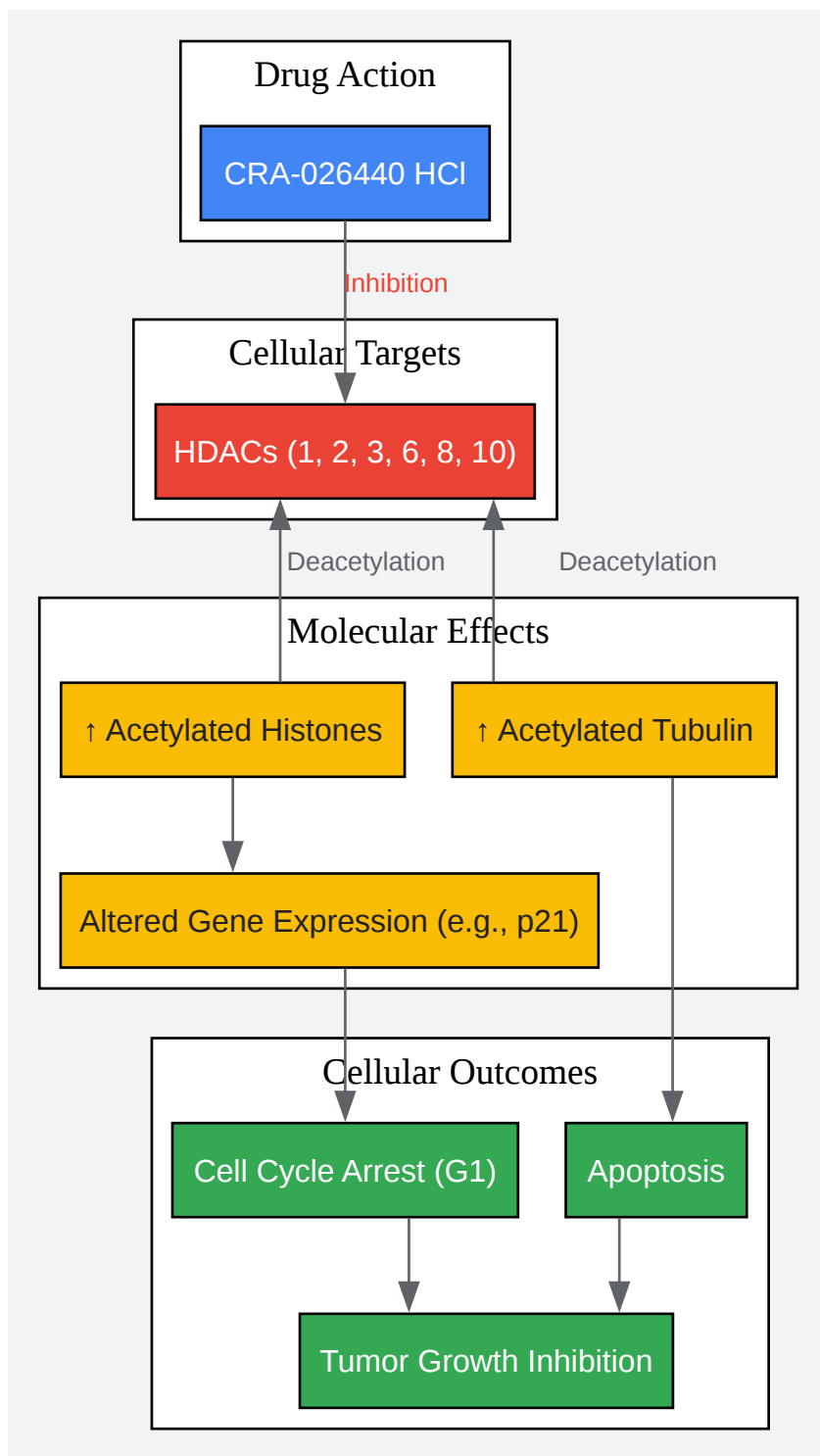
- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Data Acquisition:** Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

- **Cell Seeding and Treatment:** Seed HCT116 cells in a 6-well plate and treat with **CRA-026440 hydrochloride** or vehicle control for 24 hours.
- **Cell Harvesting and Fixation:** Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Incubation:** Incubate the cells in the dark for 30 minutes at room temperature.
- **Data Acquisition:** Analyze the cell cycle distribution by flow cytometry.

Visualizations





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